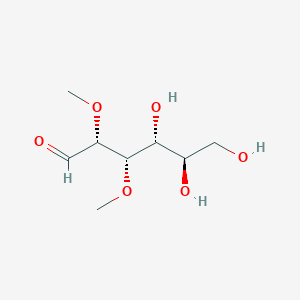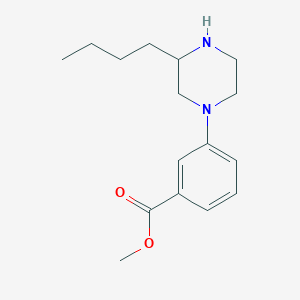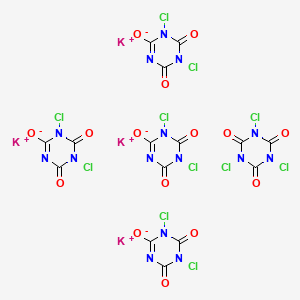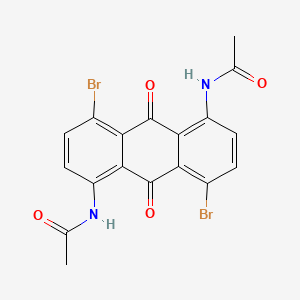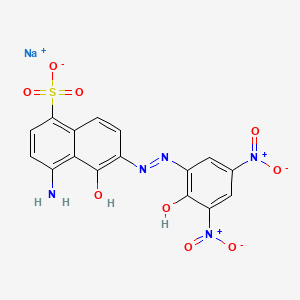
Sodium 4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonate is a complex organic compound known for its vibrant color and significant applications in various fields. This compound is often used in dyeing processes due to its azo group, which is responsible for its intense coloration. It is also known for its stability and solubility in water, making it a valuable compound in industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonate typically involves several steps:
Nitration: The initial step involves the nitration of naphthalene to produce nitronaphthalene derivatives.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder.
Diazotization: The amino groups are diazotized to form diazonium salts.
Coupling: The diazonium salts are then coupled with 2-hydroxy-3,5-dinitrophenyl compounds to form the azo compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or other purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Iron powder, sodium dithionite.
Substitution Reagents: Halogens, sulfonyl chlorides
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of halogenated or sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
Sodium 4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonate has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in various products
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s ability to form stable complexes with metals also contributes to its functionality in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 4-amino-5-hydroxy-2,7-naphthalenedisulfonate
- 4-Amino-1-naphthalenesulfonic acid
- Disodium 4-amino-5-hydroxy-2,7-naphthalenedisulfonate
Uniqueness
Sodium 4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonate is unique due to its specific azo group configuration, which imparts distinct color properties and reactivity. Its stability and solubility in water also make it more versatile compared to other similar compounds .
Eigenschaften
CAS-Nummer |
3687-83-0 |
|---|---|
Molekularformel |
C16H10N5NaO9S |
Molekulargewicht |
471.3 g/mol |
IUPAC-Name |
sodium;4-amino-5-hydroxy-6-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C16H11N5O9S.Na/c17-9-2-4-13(31(28,29)30)8-1-3-10(16(23)14(8)9)18-19-11-5-7(20(24)25)6-12(15(11)22)21(26)27;/h1-6,22-23H,17H2,(H,28,29,30);/q;+1/p-1 |
InChI-Schlüssel |
YMFGKYYZIZXBLU-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C2=C(C=CC(=C21)S(=O)(=O)[O-])N)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


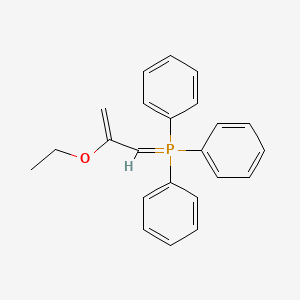

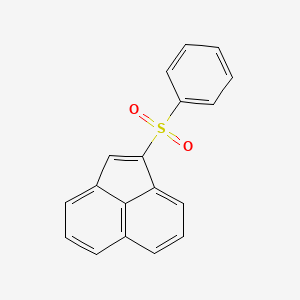
![4-[4-[3-[3,5-bis[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]-5-[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]phenyl]benzaldehyde](/img/structure/B13747637.png)
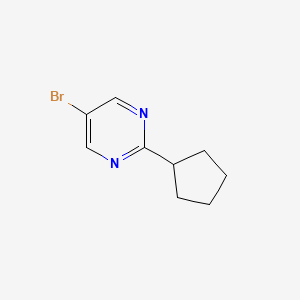
![Calcium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate](/img/structure/B13747645.png)

